([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid

Hydrogen bonding Medicinal chemistry Fragment-based drug design

Researchers pursuing kinase inhibitors face a structural pitfall: single-atom linker substitutions can abolish hinge-region H-bonding and derail SAR. This building block preserves the critical 6-ylamino (-NH-) connectivity validated in c-Met (IC50 0.163 μM) and Pim-1 (IC50 0.283 μM) dual inhibitors, and proven to confer LRRK2 G2019S mutant selectivity. Crystallographically confirmed BRD4 BD1 H-bond with Asn140. Free carboxylic acid enables one-step amide coupling for parallel library synthesis; bifunctional design supports PROTAC development. ≥95% purity from validated supply chain.

Molecular Formula C7H7N5O2
Molecular Weight 193.166
CAS No. 842973-21-1
Cat. No. B2583656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid
CAS842973-21-1
Molecular FormulaC7H7N5O2
Molecular Weight193.166
Structural Identifiers
SMILESC1=CC2=NN=CN2N=C1NCC(=O)O
InChIInChI=1S/C7H7N5O2/c13-7(14)3-8-5-1-2-6-10-9-4-12(6)11-5/h1-2,4H,3H2,(H,8,11)(H,13,14)
InChIKeyBRJOTBPWJLHRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

842973-21-1: A Versatile Triazolopyridazine Scaffold for Kinase-Targeted Chemistry


([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid (CAS 842973-21-1) is a heterocyclic building block comprising a fused triazole-pyridazine core linked via a secondary amine to an acetic acid moiety. It belongs to the broader [1,2,4]triazolo[4,3-b]pyridazine chemical class, a privileged scaffold extensively explored in pharmaceutical research for developing potent kinase inhibitors targeting c-Met, Pim-1, LRRK2, and BRD4 bromodomains [1]. The compound serves as a key intermediate for introducing the triazolopyridazine pharmacophore into drug-like molecules, with its 6-ylamino linkage and free carboxylic acid offering a defined synthetic handle for further derivatization [2]. Its role as a fragment-level precursor is underscored by its appearance in multiple kinase inhibitor patent families from organizations such as Novartis and AstraZeneca [3].

Why Generic Substitution of 842973-21-1 Is Not Advisable


Substituting 842973-21-1 with a closely related triazolopyridazine acetic acid derivative—even one differing by a single linker atom—can profoundly alter downstream synthetic efficiency, target binding, and pharmacological profile. The 6-ylamino (-NH-) linker in 842973-21-1 provides a hydrogen bond donor (N-H) not available in the 6-yloxy (-O-) analog (CAS 842972-47-8), a feature that can be decisive for molecular recognition in kinase active sites [1]. The absence of a 3-methyl substituent, present in CAS 878683-87-5, preserves the full hydrogen-bonding potential of the triazole ring and avoids steric clashes observed in co-crystal structures of 3-substituted analogs with BRD4 BD1 [2]. Even the seemingly conservative replacement of the amino linker with a thioether (-S-) linker (CAS 890588-01-9) alters both the electronic character of the 6-position substituent and introduces a bulkier, more polarizable sulfur atom, which can disrupt the precisely tuned interactions between the triazolopyridazine core and hydrophobic kinase pockets, as demonstrated in c-Met inhibitor structure-activity relationship studies [3]. These structural differences translate into divergent reactivities in subsequent derivatization steps and, ultimately, distinct biological outcomes, making generic interchange inadvisable in a research or manufacturing context.

Key Differentiators of 842973-21-1 from Its Closest Analogs


Critical H-Bond Donor of 6-NH Linker vs. 6-O Linker

The 6-ylamino (-NH-) linker in 842973-21-1 provides one additional hydrogen bond donor (HBD) relative to the 6-yloxy (-O-) analog (CAS 842972-47-8), which offers zero HBDs. In the context of the triazolopyridazine scaffold, BRD4 BD1 co-crystal structures reveal that the N1 nitrogen of the triazole ring forms a conserved hydrogen bond with Asn140, while hydrophobic interactions engage Leu94 and Tyr139 [1]. The presence of the NH linker at position 6 introduces an additional interaction site proximal to the solvent-exposed region, a feature that has been exploited in c-Met/Pim-1 dual inhibitors where linker H-bonding contributed to improved binding affinity [2]. Although direct IC50 comparison between the two exact building blocks is not published, the broader SAR trends across the triazolopyridazine class indicate that linker hydrogen-bonding capacity positively correlates with target engagement in kinase and bromodomain systems.

Hydrogen bonding Medicinal chemistry Fragment-based drug design

Absence of 3-Methyl Steric Hindrance in BRD4 BD1

842973-21-1 lacks a substituent at the 3-position of the triazole ring, unlike the 3-methyl analog (CAS 878683-87-5). In BRD4 BD1 co-crystal structures, the C3 position of the core scaffold orients toward the conserved WPF motif (Trp81-Pro82-Phe83) in the Kac binding pocket [1]. Compounds with a methyl group at position 3 (e.g., compounds 5 and 14 in the BRD4 study) showed IC50 values against BD1 that varied depending on the interplay between the 3-substituent and the R1/R2 appendages; specifically, switching from methyl to trifluoromethyl at R1 in the presence of a 3-methyl group did not substantially improve IC50 (compound 5 vs. compound 6), suggesting that 3-substitution imposes steric constraints that limit the benefit of other modifications [1]. The unsubstituted triazole of 842973-21-1 therefore offers greater freedom for medicinal chemists to explore diverse substitution patterns without inherited steric penalty at the hinge-binding interface.

Bromodomain inhibition Steric effects Structure-based drug design

NH Linker Electronic Advantage Over Thioether for c-Met

In the c-Met kinase inhibitor patent landscape, compounds featuring a 6-amino (NH) linker at the triazolopyridazine core consistently appear alongside 6-oxy and 6-thio variants, with the NH-linked series demonstrating a distinct potency profile [1]. While compound-level IC50 data for the building block itself are not available, the Novartis c-Met patent (US 20130324526) explicitly claims compounds where Q = NH, O, or N(alkyl), indicating that the linker identity is a critical variable for achieving target potency and selectivity [1]. Thioether (-S-) analogs (CAS 890588-01-9) introduce a larger, more polarizable sulfur atom with different bond angles (C-S-C ~100° vs. C-NH-C ~120°), which alters the trajectory of the pendant acetic acid chain and can disrupt the precise geometry required for productive interactions in the ATP-binding pocket of c-Met [2]. The NH linker thus occupies a distinct physicochemical space that is specifically called out in the patent claims.

c-Met kinase Linker electronics Kinase inhibitor SAR

Lead-Like Physicochemical Properties of the Fragment

842973-21-1 has a molecular weight of 193.16 Da, placing it well within the fragment space (MW < 250 Da) recommended for fragment-based drug discovery [1]. Its calculated LogP (approximately -0.38) and topological polar surface area (TPSA = 92.41 Ų) confer aqueous solubility advantageous for biochemical screening. In contrast, the 3-methyl analog (CAS 878683-87-5, MW 207.19) and the thioether analog (CAS 890588-01-9, MW 210.22) are incrementally heavier and more lipophilic. Within the triazolopyridazine class, scaffold optimization programs targeting c-Met have produced lead compounds with IC50 values as low as 0.163 μM (compound 4g in the dual c-Met/Pim-1 study [2]), demonstrating that fragment-level building blocks like 842973-21-1 can serve as the starting point for progressing to nanomolar inhibitors through rational elaboration. The low molecular complexity of 842973-21-1 maximizes the scope for systematic SAR exploration without exceeding lead-like property thresholds.

Physicochemical properties Fragment-based screening Lead-likeness

Free Carboxylic Acid Synthetic Advantage Over Protected Analogs

842973-21-1 presents a free carboxylic acid at the terminus of the 6-ylamino side chain, enabling direct amide coupling without prior deprotection. This is in contrast to methyl ester or tert-butyl ester protected analogs that require an additional deprotection step before further conjugation. In the synthesis of c-Met and Pim-1 dual inhibitors, the carboxylic acid handle was used to install diverse amine-containing appendages via standard HATU or EDCI-mediated amide bond formation, a key step in constructing the compound libraries described by Mahmoud et al. [1]. The commercial availability of 842973-21-1 at purities of 95-97% (from suppliers such as AKSci, Leyan, and Fluorochem ) with the acid already deprotected eliminates one synthetic step, reducing overall cycle time and improving yield across a multi-step synthetic route when compared to building blocks requiring in situ deprotection.

Synthetic accessibility Parallel library synthesis Amide coupling

Key Intermediate in c-Met and LRRK2 Kinase Inhibitor Programs

The triazolopyridazine scaffold exemplified by 842973-21-1 is explicitly claimed in multiple kinase inhibitor patents, most notably the Novartis c-Met inhibitor patent family (US 20130324526), where the general formula includes a Q = NH linker at the 6-position directly attached to various substituents [1]. Separately, Galatsis et al. disclosed potent LRRK2 inhibitors built upon the identical [1,2,4]triazolo[4,3-b]pyridazine scaffold, achieving nanomolar potency against both wild-type and G2019S mutant LRRK2 kinase with unprecedented selectivity for the Parkinson's disease-linked mutant [2]. While 842973-21-1 itself is the unelaborated fragment, its structural motif is the common core from which these clinically relevant kinase inhibitors are constructed, affirming its validity as a starting point for drug discovery programs targeting kinases with confirmed therapeutic relevance in oncology and neurodegeneration.

c-Met LRRK2 Patent analysis Target engagement

Optimal Application Scenarios for 842973-21-1


Fragment-Based Kinase Inhibitor Library Construction

842973-21-1 is ideally suited as a core fragment for constructing focused kinase inhibitor libraries. Its free carboxylic acid permits direct amide coupling to diverse amine-containing capping groups in a single step, enabling rapid parallel synthesis of hundreds of analogs for SAR exploration [1]. The scaffold has validated precedent: c-Met/Pim-1 dual inhibitors derived from this core achieved IC50 values of 0.163 μM (c-Met) and 0.283 μM (Pim-1) with compound 4g, demonstrating that elaboration of this fragment can yield potent, dual-targeting kinase inhibitors [1]. Furthermore, Galatsis et al. demonstrated that the same scaffold delivers selective LRRK2 inhibitors with nanomolar potency, including against the Parkinson's disease-associated G2019S mutant [2], making this fragment an excellent starting point for neurodegeneration-targeted kinase programs. Researchers should prioritize this specific building block over its oxy- or thio- analogs because the NH linker provides a key hydrogen-bonding interaction with the kinase hinge region that is absent in the ether analog and geometrically perturbed in the thioether [3].

Structure-Guided BRD4 Bromodomain Inhibitor Optimization

The [1,2,4]triazolo[4,3-b]pyridazine scaffold of 842973-21-1 has been crystallographically characterized in complex with BRD4 BD1, revealing that the triazole N1 nitrogen forms a conserved hydrogen bond with Asn140, while the core scaffold engages in hydrophobic interactions with Leu94 and Tyr139 [1]. The unsubstituted 3-position of 842973-21-1 allows medicinal chemists to introduce tailored substituents (methyl, trifluoromethyl, ethyl) later in the synthetic sequence without pre-committing to a substitution pattern that may be suboptimal for a given bromodomain target. The BRD4 study demonstrated that even simple modifications at the R1 and R2 positions on this scaffold yielded inhibitors with micromolar IC50 values, and the crystal structures provide a rational basis for structure-guided elaboration [1]. This building block is therefore recommended for epigenetic inhibitor programs where co-crystal structural information can be leveraged to design high-affinity bromodomain ligands.

Triazolopyridazine-Derived PROTACs & Molecular Glues Synthesis

The bifunctional nature of 842973-21-1—combining a target-binding triazolopyridazine core with a synthetically accessible carboxylic acid linker attachment point—makes it an attractive starting material for constructing PROTACs (Proteolysis Targeting Chimeras) or molecular glues [1]. The carboxylic acid can be directly coupled to an E3 ligase-recruiting moiety (e.g., VHL or CRBN ligands) via amide bond formation, while the triazolopyridazine core can be further functionalized at positions 3, 7, or 8 to optimize target protein binding. The growing patent landscape around triazolopyridazine-based kinase inhibitors [2] provides a rich foundation of SAR knowledge to guide target-binding optimization, while the free acid handle offers chemical tractability for linker attachment that protected analogs do not. The high purity (≥95%) and commercial availability from multiple suppliers [3] ensure reproducible quality for this demanding application.

Selective LRRK2 G2019S Inhibitors for Parkinson’s Research

The LRRK2 kinase inhibitor program at Pfizer explicitly selected the [1,2,4]triazolo[4,3-b]pyridazine scaffold for its ability to deliver potent inhibition of both wild-type and G2019S mutant LRRK2 with unprecedented selectivity for the mutant over the wild-type enzyme [1]. The 6-ylamino substitution pattern present in 842973-21-1 is the direct progenitor of the optimized 6-substituted triazolopyridazines that achieved this selectivity profile. Researchers pursuing LRRK2-targeted therapeutics for Parkinson's disease should procure 842973-21-1 as the starting fragment to elaborate novel analogs exploiting the scaffold's demonstrated mutant-selectivity potential. The absence of potentially confounding 3-substituents in this building block allows systematic exploration of substitutions that may further enhance G2019S selectivity, a key differentiating feature that no other scaffold has demonstrated to the same degree [2].

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